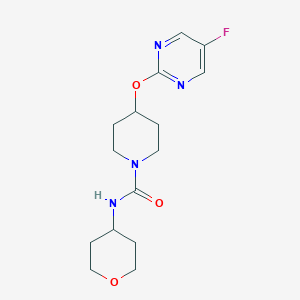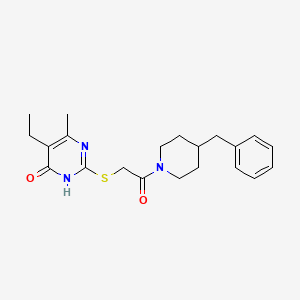
Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate is a compound that falls within the category of pyrimidine derivatives, which are of significant interest in various fields of chemistry and pharmacology due to their diverse biological activities and applications in drug design. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis, structure, and properties of closely related pyrimidine derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a one-pot synthesis approach is described for methyl 4-aminopyrrole-2-carboxylates, which involves a relay catalytic cascade reaction . Similarly, ethyl 4-hydroxypyrimidine-5-carboxylate derivatives have been synthesized from diethyl 2-(ethoxymethylene)malonate with high yields, indicating the efficiency of the method . These methods highlight the potential for developing efficient synthetic routes for related compounds such as methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic and computational techniques. For example, anharmonic vibrational and electronic spectral studies combined with theoretical approaches like DFT and MP2 have been used to investigate the structure of 2-amino-4-hydroxy-6-methylpyrimidine . Additionally, X-ray crystallography has been employed to determine the crystal and molecular structures of related compounds . These studies are crucial for understanding the molecular geometry, electronic distribution, and potential interaction sites of pyrimidine derivatives.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For instance, the regioselectivity of methylation reactions has been studied, revealing the influence of different media on the outcome . Moreover, multicomponent synthesis approaches have been developed for the construction of pyrimidine derivatives with potential antioxidant activity . These reactions are indicative of the versatility of pyrimidine derivatives in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For example, the introduction of different substituents can lead to novel compounds with antioxidant activity . The optimization of these properties is crucial for the development of potent and selective inhibitors for targets such as HIV integrase and HCV NS5B polymerase . Understanding these properties is essential for the rational design of new compounds with desired biological activities.
properties
IUPAC Name |
methyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(8(12)13-2)3-9-7(4-11)10-5/h3,11H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVKQPQRIQEADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)OC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B2527779.png)
![(E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2527781.png)
![Benzyl 4-({[(3-chloropyrazin-2-yl)methyl]sulfamoyl}methyl)piperidine-1-carboxylate](/img/structure/B2527782.png)
![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2527783.png)
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527784.png)
![methyl 4-{[4-(cyclopropylcarbonyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate](/img/structure/B2527786.png)
![3-cyano-6-cyclopropyl-N-{[4-(dimethylamino)-3-fluorophenyl]methyl}-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2527787.png)

![3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2527791.png)


![6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527794.png)
![4-Methoxy-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile](/img/structure/B2527796.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2527798.png)